Aspartame

Catalog No.
S519548
CAS No.
22839-47-0
M.F
C14H18N2O5
M. Wt
294.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspartame

CAS Number

22839-47-0

Product Name

Aspartame

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1

InChI Key

IAOZJIPTCAWIRG-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N

Solubility

The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C.
Slightly soluble in water and in ethanol
More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.
Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00
In water, 1.0X10+4 mg/L at pH 3 and room temperature
>44.1 [ug/mL]

Synonyms

Aspartame, Aspartylphenylalanine Methyl Ester, Aspartylphenylalanine, Methyl, Canderel, Gold, Hermesetas, Goldswite, Hermesetas Gold, Methyl Aspartylphenylalanine, Methyl Ester, Aspartylphenylalanine, Milisucre, Nozucar, NutraSweet, SC 18862, SC-18862, SC18862, Tri Sweet, Tri-Sweet, TriSweet

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)[O-])[NH3+]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)[O-])[NH3+]

Description

The exact mass of the compound Aspartame is 294.12157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as the solubility of aspartame in water is dependent on ph and temperature, the maximum solubility is reached at ph 2.2 (20 mg/ml at 25 °c) and the minimum solubility at ph 5.2 (phi) is 13.5 mg/ml at 25 °c.slightly soluble in water and in ethanolmore soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils.solubility in water in mg/ml at 25 °c: 18.2 at ph 3.72; 16.1 at ph 4.00, 15.2 at ph 4.05, 14.5 at ph 4.27, 13.8 at ph 4.78, 13.5 at ph 5.30, 13.7 at ph 5.70 and 14.2 at ph 6.00; in distilled water, 10.20 mg/ml at ph 7.00in water, 1.0x10+4 mg/l at ph 3 and room temperature>44.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758953. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> SWEETENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Sweetener for Diabetic Diets

    Because aspartame is metabolized into components naturally found in the body, it minimally affects blood sugar levels. Researchers have investigated the use of aspartame as a sugar substitute in diabetic diets to help manage blood sugar control [].

  • Weight Management Research

    Aspartame's sweetness without calories has led to its inclusion in studies on weight management. Researchers are exploring how aspartame consumption might influence appetite, food intake, and body weight regulation [].

  • Palatability Studies in Food Science

    Aspartame's taste profile and interaction with other flavoring compounds are of interest to food scientists. Research in this area focuses on optimizing the taste of low-calorie foods and beverages formulated with aspartame [].

Aspartame is a dipeptide, meaning it consists of two linked amino acids: aspartic acid and phenylalanine []. It was discovered in 1965 by James M. Schlatter at G.D. Searle & Co.. The accidental discovery occurred when Schlatter noticed the sweet taste while licking his finger after working with the chemical during a research project unrelated to sweeteners.


Molecular Structure Analysis

Aspartame's structure features a methyl ester group attached to the carboxyl group of aspartic acid. The phenylalanine moiety is linked to the alpha-amino group of aspartic acid through a peptide bond []. This structure plays a crucial role in its sweet taste perception by interacting with taste receptors on the tongue [].


Chemical Reactions Analysis

Synthesis

Aspartame is commercially produced through a multi-step process involving the reaction of aspartic acid and phenylalanine methyl ester. The process utilizes specific chemicals and conditions to achieve the desired product []. Due to the proprietary nature of the commercial production process, the detailed chemical equations are not publicly available.

Decomposition

Aspartame is relatively unstable, particularly under heat and acidic conditions. It breaks down into its constituent amino acids (aspartic acid and phenylalanine) and methanol. This decomposition is important to consider during food processing and storage, as it can affect the sweetness and potentially generate undesirable byproducts.

Chemical and Physical Properties Analysis

  • Melting point: 251°C (decomposes) []
  • Solubility: Highly soluble in water (50 g/100 mL at 25°C) []
  • Appearance: White, odorless crystalline powder []
  • Stability: Unstable in acidic and hot environments

Aspartame's sweetness perception is not fully understood, but it is believed to involve multiple mechanisms. One theory suggests that aspartame breaks down into its components (aspartic acid and phenylalanine) upon reaching taste receptors on the tongue. These components then interact with the sweet taste receptors, triggering a sweet taste sensation []. Another theory proposes that the intact aspartame molecule itself interacts with the taste receptors, although the exact mechanism remains under investigation.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose
Solid

Color/Form

Colorless needles from water
White crystalline powder from water or alcohol

XLogP3

-2.7

Exact Mass

294.12157

LogP

-0.1
log Kow = 0.07 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

about 190 and 245-247
246.5 °C
246.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z0H242BBR1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 185 of 191 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used as a diet supplement and sugar substitute.

Therapeutic Uses

Aspartame is used as an intense sweetening agent ... in pharmaceutical preparations including tablets, powder mixes, and vitamin preparations. It enhances flavor systems and can be used to mask some unpleasant taste characteristics; the approximate sweetening power is 80-200 times that of sucrose.

Pharmacology

Aspartame (L-alpha-aspartyl-L-phenylalanine methyl ester) is a low-calorie sweetener used to sweeten a wide variety of low- and reduced-calorie foods and beverages, including low-calorie tabletop sweeteners. Aspartame is composed of two amino acids, aspartic acid and phenylalanine, as the methyl ester. Aspartic acid and phenylalanine are also found naturally in protein containing foods, including meats, grains and dairy products. Methyl esters are also found naturally in many foods such as fruits and vegetable and their juices. Upon digestion, aspartame breaks down into three components (aspartic acid, phenylalanine and methanol), which are then absorbed into the blood and used in normal body processes. Neither aspartame nor its components accumulates in the body. These components are used in the body in the same ways as when they are derived from common foods.

MeSH Pharmacological Classification

Sweetening Agents

Mechanism of Action

180 to 200 times sweeter than sucrose, it is metabolized as a protein and its subsequent amino-acids used up in there respective mechanisms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Metabotropic glutamate receptor family
Chemoreception
TAS1R3 [HSA:83756] [KO:K04626]

Vapor Pressure

2.84X10-11 mm Hg at 25 °C (est)

Impurities

Diketopiperazine

Other CAS

22839-47-0
7421-84-3

Associated Chemicals

Diketopiperazine; 29990-68-9

Drug Warnings

Aspartame is the methylester of a dipeptide composed of two amino acids, phenylalanine and aspartic acid. ... Persons with phenylketonuria, who must restrict carefully their phenylalanine intake, must be alerted to the presence of phenylalanine in the drug product and the amount of the ingredient in each dosage unit.
Excessive use of aspartame should be avoided by patients with phenylketonuria.
Aspartic acid and sodium glutamate were both neuroexcitatory amino acids which had an additive toxic effect on hypothalamic neurones. As this might be specially damaging to young children, who already receive sodium glutamate in gram quantities in their diet, aspartame should not generally be added to children's food.
Reported adverse effects include: headaches; grand mal seizure; memory loss; gastrointestinal symptoms; and dermatological symptoms. However, scientifically controlled peer-reviewed studies have consistently failed to produce evidence of a causal effect between aspartame consumption and adverse health events ...
For more Drug Warnings (Complete) data for Aspartame (8 total), please visit the HSDB record page.

Biological Half Life

At room temperature, aspartame is most stable at pH 4.3, where its half-life is nearly 300 days. At pH 7, its half-life is shortened to only a few days.

Use Classification

Food additives
Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking

Methods of Manufacturing

Aspartame is produced by coupling together L-phenylalanine (or L-phenylalanine methyl ester) and L-aspartic acid, either chemically or enzymatically. The former procedure yields both the sweet alpha-aspartame and nonsweet beta-aspartame from which the alpha aspartame has to be separated and purified. The enzymatic process yields only alpha-aspartame.
Production of aspartame normally starts from L-aspartic acid and L-phenylalanine or L-phenylalanine methyl ester. The production follows common routes of peptide synthesis, as the L-configuration of amino acids has to be retained (essential for sweetness). Common production routes require protective groups for aspartic acid. The protective groups commonly used in peptide synthesis have been suggested for aspartame synthesis, but simple protection for large-scale production can be obtained by use of formylaspartic acid anhydride. It can be reacted with phenylalanine methyl ester to N-formylaspartame, from which the protective group has to be removed. Especially simple production is possible from N-formylaspartic acid anhydride and L-phenylalanine. The resulting N-formylaspartylphenylalanine is treated with hydrochloric acid and methanol. The aspartame hydrochloride obtained can be crystallized for purification and transformed into aspartame after addition of a stoichiometric amount of a neutralizing agent. Adjustment of the solvent increases the yield by improving the ratio of alpha- to beta-isomers. Crystallization of alpha-aspartame hydrohalides is a suitable purification step, as beta-hydrohalides are more soluble.
Method for large-scale production of aspartame ... L-aspartic acid anhydride is condensed with L-phenylalanine methyl ester to form a mixture of beta-L-aspartyl-L-phenylalanine methyl ester and alpha-L-aspartyl-L-phenylalanine methyl ester. On acidification with hydrochloric acid, the latter precipitates and the precipitate is neutralized to form aspartame. /From table/

General Manufacturing Information

food additive - sweetener
L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester: ACTIVE
Aspartame is the methylester of a dipeptide composed of two amino acids, phenylalanine and aspartic acid. When these two amino acids are so combined to form aspartame (1-methyl N -L-a-aspartyl-L-phenylalanine), they produce an intensely sweet-tasting substance, approximately 180 times as sweet as sucrose.
A combination of aspartame with either granular or fused mannitol in a 1:9 ratio can provide a suitable base for chewable tablets with respect to sweetness, mouth feel, absence of unpleasant aftertaste, and low caloric value. Both compounds are compatible with leucine.
... In the July 26, 1974, decision by the FDA to approve the use of aspartame, labeling provisions were made in which foods not containing protein or intended for admixture to protein sweetened with aspartame should bear the statement "contains protein."

Analytic Laboratory Methods

PURITY OF ASPARTAME WAS DETERMINED USING THIN LAYER CHROMATOGRAPHY, LIQ CHROMATOGRAPHY, AND OPTICAL ROTATION.
ASPARTAME WAS ANALYZED BY LIQUID CHROMATOGRAPHY.

Storage Conditions

The bulk material should be stored in a well-closed container, in a cool, dry place.
Measures should be taken to minimize the potential for dust explosion.

Interactions

... If mice are given aspartame in doses that elevate plasma phenylalanine levels more than those of tyrosine ... , the frequency of seizures following the administration of an epileptogenic drug, pentylenetetrazole, is enhanced. This effect is simulated by equimolar phenylalanine and blocked by concurrent administration of valine, which blocks phenylalanine's entry into the brain. Aspartame also potentiates the induction of seizures by inhaled fluorothyl or by electroconvulsive shock...
Antimutagenic effects of combination of aspartame (0.4 and 4 mg/kg) and beta-carotene (0.15-15 mg/kg) were studied by estimation of chromosome aberrations in bone marrow cells of C57Bl/6 mice. Single and 5-day treatment with this combination decreased the clastogenic effects of dioxidine and cyclophosphamide and produced a more potent and universal antimutagenic effect than its constituents.
The purpose of the present study was to investigate analgesic and anti-inflammatory properties of aspartame, an artificial sweetener and its combination with various opioids and NSAIDs for a possible synergistic response. The oral administration of aspartame (2-16 mg/kg, po) significantly increased the pain threshold against acetic acid-induced writhes in mice. Co-administration of aspartame (2mg/kg, po) with nimesulide (2 mg/kg, po) and naproxen (5 mg/kg, po) significantly reduced acetic acid-induced writhes as compared to effects per se of individual drugs. Similarly when morphine (1 mg/kg, po) or pentazocine (1 mg/kg, po) was co-administered with aspartame it reduced the number of writhes as compared to their effects per se. Aspartame (4,8,16 mg/kg, po) significantly decreased carrageenan-induced increase in paw volume and also reversed the hyperalgesic effects in rats in combination with nimesulide (2 mg/kg, po). The study indicated that aspartame exerted analgesic and anti-inflammatory effects on its own and have a synergistic analgesic response with conventional analgesics of opioid and non-opioid type, respectively.
Ochratoxin A (OTA) is a mycotoxin produced by Aspergillus ochraceus as well as other molds. This mycotoxin contaminates animal feed and food. OTA is immunosuppressive, genotoxic, teratogenic, carcinogenic and is nephrotoxic in all animal species studied so far. OTA inhibits protein synthesis and induces lipid peroxidation. Since it seems impossible to avoid completely contamination of foodstuffs by toxigenic fungi, it is necessary to investigate the possible ways of limiting such toxicity. An attempt to prevent OTA-induced nephrotoxic and genotoxic effects, mainly the karyomegaly, has been made in vivo using aspartame (L-aspartyl-L-phenylalanine methyl ester), a structural analogue of both OTA and phenylalanine. Aspartame (25 mg/kg bw) prevented most of the nephrotoxic effects induced by OTA (289 ug/kg bw). It also showed some utility in preventing morphological and histological damage, mainly the karyomegaly.
For more Interactions (Complete) data for Aspartame (9 total), please visit the HSDB record page.

Stability Shelf Life

Aspartame is stable in dry conditions. In the presence of moisture, hydrolysis occurs to form the degradation products L-aspartyl-L-phenylalanine and 3-benzyl-6-carboxymethyl-2,5-diketopiperazine with a resulting loss of sweetness. A third degradation product is also known, beta-L-aspartyl-L-phenylalanine methyl ester ... Stability in aqueous solutions has been enhanced by the addition of cyclodextrins and by the addition of polyethylene glycol 400 at pH 2. However, at pH 2.5-4.5 stability is not enhanced by the replacement of water with organic solvents. Aspartame degradation also occurs during prolonged heat treatment; losses of aspartame may be minimized by using processes that employ high temperatures for a short time followed by rapid cooling.
It is most stable in solution at about pH 4.3.
The stability of aspartame in aqueous media is not entirely satisfactory, especially for certain foods, such as carbonated and still beverages, which are often subjected to many months of storage prior to consumption. As a dipeptide ester, aspartame undergoes both hydrolysis and cyclization reactions. Under acidic conditions, hydrolysis of the ester and amide bonds is favored, resulting in formation of its constituent amino acids with a concomitant loss in sweetness. Under more neutral and alkaline environments, the dipeptide cyclizes to the corresponding diketopiperazine which is also devoid of sweetness. Apparently, no new objectionable taste is imparted to aspartame as a result of either transformation.
... The maximum stability of aspartame in aqueous solution occurs within the pH value range of 4 to 5. The half-life under these conditions is reported to be at least 8 months at room temp. Another report indicates that at pH 4 the half-life is in excess of 10 months at 25 °C.
Differential scanning calorimetry experiments with some directly compressible tablet excipients suggests that aspartame is incompatible with dibasic calcium phosphate and also with the lubricant magnesium stearate. Reactions between aspartame and sugar alcohols are also known.

Dates

Modify: 2023-08-15
1: Finamor I, Pavanato MA, Pês T, Ourique G, Saccol E, Schiefelbein S, Llesuy S, Partata W. N-acetylcysteine protects the rat kidney against aspartame-induced oxidative stress. Free Radic Biol Med. 2014 Oct;75 Suppl 1:S30. doi: 10.1016/j.freeradbiomed.2014.10.759. Epub 2014 Dec 10. PubMed PMID: 26461335.
2: Ashok I, Sheeladevi R, Wankhar D. Acute effect of aspartame-induced oxidative stress in Wistar albino rat brain. J Biomed Res. 2015 Sep;29(5):390-6. doi: 10.7555/JBR.28.20120118. Epub 2014 Jan 12. PubMed PMID: 26445572; PubMed Central PMCID: PMC4585433.
4: Kirkland D, Gatehouse D. "Aspartame: A review of genotoxicity data". Food Chem Toxicol. 2015 Oct;84:161-8. doi: 10.1016/j.fct.2015.08.021. Epub 2015 Aug 28. Review. PubMed PMID: 26321723.
5: Mollica A, Mirzaie S, Costante R, Carradori S, Macedonio G, Stefanucci A, Dvoracsko S, Novellino E. Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine. J Enzyme Inhib Med Chem. 2015 Aug 26:1-11. [Epub ahead of print] PubMed PMID: 26308194.
6: Adaramoye OA, Akanni OO. Effects of long-term administration of aspartame on biochemical indices, lipid profile and redox status of cellular system of male rats. J Basic Clin Physiol Pharmacol. 2015 Aug 6. pii: /j/jbcpp.ahead-of-print/jbcpp-2014-0130/jbcpp-2014-0130.xml. doi: 10.1515/jbcpp-2014-0130. [Epub ahead of print] PubMed PMID: 26247507.
7: Roberts J. Oral health and nutrition: Aspartame and other materials. Br Dent J. 2015 Jul 10;219(1):3. doi: 10.1038/sj.bdj.2015.542. PubMed PMID: 26159964.
8: Kim GD, Park YS, Ahn HJ, Cho JJ, Park CS. Aspartame Attenuates 2, 4-Dinitrofluorobenzene-Induced Atopic Dermatitis-Like Clinical Symptoms in NC/Nga Mice. J Invest Dermatol. 2015 Jun 22. doi: 10.1038/jid.2015.234. [Epub ahead of print] PubMed PMID: 26099025.
9: Alkafafy Mel-S, Ibrahim ZS, Ahmed MM, El-Shazly SA. Impact of aspartame and saccharin on the rat liver: Biochemical, molecular, and histological approach. Int J Immunopathol Pharmacol. 2015 Jun;28(2):247-55. doi: 10.1177/0394632015586134. Epub 2015 May 26. PubMed PMID: 26015492.
10: Wu S, Yan S, Qi W, Huang R, Cui J, Su R, He Z. Green synthesis of gold nanoparticles using aspartame and their catalytic activity for p-nitrophenol reduction. Nanoscale Res Lett. 2015 May 8;10:213. doi: 10.1186/s11671-015-0910-7. eCollection 2015. PubMed PMID: 25991916; PubMed Central PMCID: PMC4431991.
11: PLOS ONE Staff. Correction: Aspartame sensitivity? A double blind randomised crossover study. PLoS One. 2015 May 7;10(5):e0126039. doi: 10.1371/journal.pone.0126039. eCollection 2015. PubMed PMID: 25951455; PubMed Central PMCID: PMC4423991.
12: Vistuba JP, Dolzan MD, Vitali L, de Oliveira MA, Micke GA. Sub-minute method for simultaneous determination of aspartame, cyclamate, acesulfame-K and saccharin in food and pharmaceutical samples by capillary zone electrophoresis. J Chromatogr A. 2015 May 29;1396:148-52. doi: 10.1016/j.chroma.2015.03.070. Epub 2015 Apr 8. PubMed PMID: 25895731.
13: Gawande HM, Arora S, Sharma V, Wadhwa BK. Aspartame: safety and stability in kalakand. J Food Sci Technol. 2015 Apr;52(4):2373-9. doi: 10.1007/s13197-013-1206-5. Epub 2013 Nov 16. PubMed PMID: 25829622; PubMed Central PMCID: PMC4375192.
14: Sathyapalan T, Thatcher NJ, Hammersley R, Rigby AS, Courts FL, Pechlivanis A, Gooderham NJ, Holmes E, le Roux CW, Atkin SL. Aspartame sensitivity? A double blind randomised crossover study. PLoS One. 2015 Mar 18;10(3):e0116212. doi: 10.1371/journal.pone.0116212. eCollection 2015. Erratum in: PLoS One. 2015;10(5):e0126039. PubMed PMID: 25786106; PubMed Central PMCID: PMC4364783.
15: Mancini FR, Paul D, Gauvreau J, Volatier JL, Vin K, Hulin M. Dietary exposure to benzoates (E210-E213), parabens (E214-E219), nitrites (E249-E250), nitrates (E251-E252), BHA (E320), BHT (E321) and aspartame (E951) in children less than 3 years old in France. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(3):293-306. doi: 10.1080/19440049.2015.1007535. Epub 2015 Feb 16. PubMed PMID: 25686474.
16: Choudhary AK, Sheela Devi R. Longer period of oral administration of aspartame on cytokine response in Wistar albino rats. Endocrinol Nutr. 2015 Mar;62(3):114-22. doi: 10.1016/j.endonu.2014.11.004. Epub 2015 Feb 11. PubMed PMID: 25681123.
17: von Poser Toigo E, Huffell AP, Mota CS, Bertolini D, Pettenuzzo LF, Dalmaz C. Metabolic and feeding behavior alterations provoked by prenatal exposure to aspartame. Appetite. 2015 Apr;87:168-74. doi: 10.1016/j.appet.2014.12.213. Epub 2014 Dec 24. PubMed PMID: 25543075.
18: Fasciani C, Silvero MJ, Anghel MA, Argüello GA, Becerra MC, Scaiano JC. Aspartame-stabilized gold-silver bimetallic biocompatible nanostructures with plasmonic photothermal properties, antibacterial activity, and long-term stability. J Am Chem Soc. 2014 Dec 17;136(50):17394-7. doi: 10.1021/ja510435u. Epub 2014 Dec 9. PubMed PMID: 25487127.
19: Prokic MD, Paunovic MG, Matic MM, Djordjevic NZ, Ognjanovic BI, Stajn AS, Saicic ZS. Prooxidative effects of aspartame on antioxidant defense status in erythrocytes of rats. J Biosci. 2014 Dec;39(5):859-66. PubMed PMID: 25431414.
20: Palmnäs MS, Cowan TE, Bomhof MR, Su J, Reimer RA, Vogel HJ, Hittel DS, Shearer J. Low-dose aspartame consumption differentially affects gut microbiota-host metabolic interactions in the diet-induced obese rat. PLoS One. 2014 Oct 14;9(10):e109841. doi: 10.1371/journal.pone.0109841. eCollection 2014. PubMed PMID: 25313461; PubMed Central PMCID: PMC4197030.

Explore Compound Types